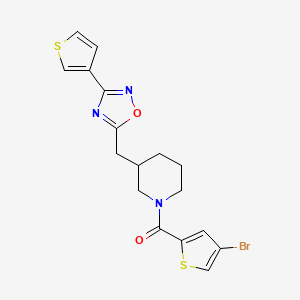
(4-Bromothiophen-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromothiophen-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16BrN3O2S2 and its molecular weight is 438.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-Bromothiophen-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. Its structure includes a thiophene ring, an oxadiazole moiety, and a piperidine group, which are known to contribute to various pharmacological properties. This article explores the biological activity of this compound based on synthesized derivatives and related studies.
The molecular formula of the compound is C17H16BrN3O2S2 with a molecular weight of 438.36 g/mol. The presence of bromine and sulfur in its structure is significant for its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have shown that compounds containing thiophene and oxadiazole rings exhibit notable antimicrobial properties. For instance, derivatives similar to the target compound demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential as an acetylcholinesterase inhibitor , which is crucial for treating neurodegenerative diseases like Alzheimer's. In vitro studies reported IC50 values indicating effective inhibition, comparable to established inhibitors .
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 46.42 |
| Butyrylcholinesterase | 157.31 |
Case Studies
- Synthesis and Characterization : A series of experiments were conducted to synthesize derivatives of the target compound using Suzuki coupling methods. These derivatives were characterized using NMR and mass spectrometry, confirming their structures and purity .
- Docking Studies : Computational docking studies indicated that the synthesized compounds bind effectively to target proteins involved in bacterial resistance mechanisms and neurodegenerative pathways. This suggests a promising avenue for drug development .
- In Vivo Studies : Preliminary in vivo studies on selected derivatives have shown promising results in animal models, indicating potential therapeutic effects against infections and neurodegenerative conditions.
特性
IUPAC Name |
(4-bromothiophen-2-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2S2/c18-13-7-14(25-10-13)17(22)21-4-1-2-11(8-21)6-15-19-16(20-23-15)12-3-5-24-9-12/h3,5,7,9-11H,1-2,4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOSNSFBSLCMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CS2)Br)CC3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













